N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide
Description
N-(3,4-Dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 4-quinolinecarboxamide backbone substituted with a 4-pyridyl group at position 2 and a 3,4-dimethoxybenzyl moiety at the carboxamide nitrogen. Its structural complexity arises from the combination of electron-rich aromatic systems (dimethoxybenzyl, pyridyl) and the planar quinoline scaffold, which influences both physicochemical properties and biological interactions.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-8-7-16(13-23(22)30-2)15-26-24(28)19-14-21(17-9-11-25-12-10-17)27-20-6-4-3-5-18(19)20/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
OOLWSZWNLAJSBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridyl Group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.
Attachment of the 3,4-Dimethoxybenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Antimalarial Activity
One of the primary applications of N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is in the treatment of malaria. Quinoline derivatives have been extensively studied for their antiplasmodial properties. Research indicates that quinoline-4-carboxamide derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, a study highlighted the optimization of a quinoline-4-carboxamide series that demonstrated low nanomolar potency against P. falciparum and effective oral efficacy in P. berghei malaria models .
Key Findings:
- Mechanism of Action: The compound inhibits translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite, which represents a novel mechanism for antimalarial drugs .
- Efficacy: Compounds from this series displayed excellent pharmacokinetic profiles and oral efficacy with effective doses below 1 mg/kg .
Anticancer Properties
This compound also shows promise as an anticancer agent. Quinoline derivatives have been explored for their ability to inhibit key targets involved in cancer proliferation. For example, studies have focused on compounds designed to inhibit epidermal growth factor receptor (EGFR) and microbial DNA gyrase, which are pivotal in cancer and bacterial growth, respectively .
Key Findings:
- Targeting EGFR: New quinoline hybrids have been synthesized to act as anti-proliferative agents by inhibiting EGFR-TK pathways .
- Multi-target Approach: The design of these compounds allows them to function as both anticancer and antimicrobial agents, enhancing their therapeutic potential .
Neuroprotective Effects
Another area of application for this compound is in neuroprotection. Research into related quinoline compounds has suggested potential benefits in treating neurodegenerative diseases like Alzheimer's disease. The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) has been shown to be beneficial for cognitive function and memory retention .
Key Findings:
- Multi-targeted Agents: Compounds that combine features of quinolines with dithiocarbamate structures have demonstrated multifunctional activities that may help in treating Alzheimer's disease by effectively crossing the blood-brain barrier and inhibiting relevant enzymes .
Summary Table of Applications
| Application | Mechanism/Target | Key Findings |
|---|---|---|
| Antimalarial | Inhibition of PfEF2 | Low nanomolar potency; effective in vivo efficacy |
| Anticancer | Inhibition of EGFR | Potential anti-proliferative effects |
| Neuroprotection | Inhibition of AChE and MAOs | Multi-targeted approach for cognitive enhancement |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolinecarboxamides
Structural Analogues and Substituent Effects
The target compound shares a 4-quinolinecarboxamide core with several analogues, but differences in substituents lead to distinct properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzyl group in the target compound enhances solubility compared to dichlorophenyl () or bromophenyl () analogues, which are more lipophilic.
- AChE Inhibition: Compound 18 () exhibits potent AChE inhibition (IC₅₀: 0.01 µM), suggesting that methoxy groups at positions 6 and 7 on the quinoline core enhance activity. The target compound’s pyridyl substitution may alter binding kinetics due to its basic nitrogen.
- Antibacterial Activity: Derivatives with flexible alkylamino side chains (e.g., 5a1-5a4 in ) show Gram-positive antibacterial effects, highlighting the role of side-chain flexibility in membrane penetration.
Pharmacological and Physicochemical Profiling
- Purity and Synthetic Feasibility: The target compound’s synthesis route is unspecified, but related quinolinecarboxamides are typically synthesized via Ullmann coupling or amide bond formation, with yields ranging from 25% () to 65% () .
Structural Modifications and Activity Trends
- Pyridyl vs. Thienyl Substitution: Replacing the 4-pyridyl group with a thiophene ring (e.g., N-(3,4-dimethylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, ) reduces basicity but may improve metabolic stability .
- Adamantane Hybrids: Adamantyl-substituted quinolines () demonstrate enhanced blood-brain barrier penetration, a critical factor for neurodegenerative disease therapeutics .
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a 4-pyridyl group and a 3,4-dimethoxybenzyl moiety. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with various biological molecules such as enzymes, receptors, and nucleic acids. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biochemical pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : There is emerging evidence suggesting that this compound exhibits antimicrobial activity against various pathogens.
In Vitro Studies
Recent studies have quantitatively assessed the biological activity of this compound. The following table summarizes key findings from various assays:
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound significantly reduced AChE activity in vitro, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
- Anticancer Research : In a series of experiments on breast cancer cell lines, the compound induced apoptosis through caspase activation, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at concentrations below 50 µM.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoline derivatives has revealed that modifications to the substituents on the quinoline core can enhance biological activity. For instance:
- The presence of methoxy groups at positions 3 and 4 on the benzyl moiety appears to enhance enzyme inhibition.
- The introduction of pyridyl groups has been associated with increased binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
